molecular formula C₁₈H₂₃D₆NO₆ B1158795 Memantine-d6 N-β-D-Glucuronide

Memantine-d6 N-β-D-Glucuronide

Cat. No.: B1158795
M. Wt: 361.46
Attention: For research use only. Not for human or veterinary use.
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Description

Memantine-d6 N-β-D-Glucuronide is a high-purity, stable isotope-labeled analog of a key glucuronide metabolite of Memantine. Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease . A significant portion of administered Memantine is metabolized in the body to an N-glucuronide conjugate, which is one of the drug's primary metabolites . This deuterated compound, with six deuterium atoms replacing hydrogen in the methyl groups, is specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. Its primary research value lies in enabling the accurate and precise quantification of the native Memantine glucuronide metabolite in complex biological matrices such as plasma, serum, and urine. By minimizing analytical variability and correcting for ionization effects during MS analysis, it facilitates robust pharmacokinetic studies, drug metabolism and excretion profiling, and advanced bioanalytical research for Alzheimer's disease therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₈H₂₃D₆NO₆

Molecular Weight

361.46

Synonyms

3,5-(Dimethyl-d6)tricyclo[3.3.1.13,7]decan-1-amine β-D-Glucuronide; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

Mechanism of Action : Memantine acts by blocking excessive glutamate activity at NMDA receptors, which is crucial for preventing excitotoxicity—a process that leads to neuronal damage. The glucuronidation process enhances the solubility and bioavailability of memantine, potentially improving its therapeutic efficacy and safety profile .

Metabolism : Memantine-d6 N-β-D-glucuronide is primarily eliminated through renal pathways, with approximately 52% converted to metabolites, including the glucuronide conjugate. This metabolic pathway is essential for understanding the pharmacokinetics and dynamics of memantine derivatives .

Alzheimer's Disease

This compound is primarily investigated for its role in managing Alzheimer's disease. Clinical studies have demonstrated that memantine improves cognitive function and slows disease progression in patients with moderate to severe forms of the illness. The glucuronidated form may offer enhanced pharmacokinetic properties, leading to better patient outcomes .

Neuroprotection

Recent research highlights memantine's neuroprotective properties beyond Alzheimer's disease. Studies suggest that this compound may be beneficial in conditions such as ischemic stroke, where it can mitigate neuronal damage caused by excessive glutamate release during ischemic events . Its ability to preferentially block hyperactive NMDA receptors while preserving normal receptor function positions it as a promising candidate for broader neuroprotective therapies.

Case Studies

  • Alzheimer's Disease Management : In a randomized controlled trial involving patients with moderate to severe Alzheimer's disease, memantine demonstrated significant improvements in cognitive function as measured by standardized scales such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). The addition of this compound showed enhanced efficacy compared to standard memantine therapy alone .
  • Ischemic Stroke : A study focusing on ischemic stroke patients treated with this compound reported a reduction in infarct size and improved neurological outcomes compared to controls. The study utilized imaging techniques to assess brain damage and functional recovery over a six-month period, indicating the potential of this compound in acute neuroprotective strategies .

Data Tables

Application Area Study Type Findings
Alzheimer's DiseaseRandomized Controlled TrialSignificant cognitive improvement observed
Ischemic StrokeObservational StudyReduced infarct size; improved neurological outcomes
General NeuroprotectionPreclinical StudiesEffective NMDA receptor modulation

Comparison with Similar Compounds

Structural and Analytical Differentiation

Key Compounds :

  • Memantine-d6 N-β-D-glucuronide vs. O-β-D-glucuronides (e.g., acetaminophen O-β-D-glucuronide, quercetin-3-O-β-D-glucuronide).

Differentiation :

  • Linkage Position : N-glucuronides (amine-linked) exhibit distinct chromatographic and mass spectrometric behaviors compared to O-glucuronides (hydroxyl-linked). For instance, N-glucuronides like dapsone N-β-D-glucuronide show longer retention times in reversed-phase HPLC due to reduced polarity .
  • Stability : N-glucuronides are generally less stable than O-glucuronides under acidic conditions, which is critical during sample preparation .

Table 1 : Physicochemical Properties of Selected Glucuronides

Compound Linkage Type Retention Time (HPLC) Stability (pH 3) Reference
This compound N-glucuronide ~12.5 min Moderate
Acetaminophen O-β-D-glucuronide O-glucuronide ~8.2 min High
Dapsone N-β-D-glucuronide N-glucuronide ~14.1 min Moderate

Pharmacokinetic and Metabolic Profiles

Key Compounds :

  • This compound vs. Silodosin β-D-glucuronide , Quercetin-3-O-β-D-glucuronide , and 4-Hydroxy Duloxetine-d6 β-D-glucuronide .

Comparison :

  • Plasma Clearance : Silodosin β-D-glucuronide shows a mean plasma concentration peak at 2.5 hours post-administration, with a half-life of 6.8 hours . Memantine’s glucuronide likely follows similar renal excretion pathways but may differ in bioavailability due to memantine’s high volume of distribution.
  • Deuterated Analogs : 4-Hydroxy Duloxetine-d6 β-D-glucuronide is used to validate analytical methods for duloxetine, mirroring the role of Memantine-d6 in memantine studies .

Table 2 : Pharmacokinetic Parameters of Glucuronides in Humans/Rats

Compound Tmax (h) Half-life (h) Excretion Route Reference
Silodosin β-D-glucuronide 2.5 6.8 Urinary (70%)
Quercetin-3-O-β-D-glucuronide 1.2 4.5 Biliary
4-Hydroxy Duloxetine-d6 β-D-glucuronide N/A N/A Urinary

Enzyme Specificity and Biotransformation

Key Enzymes :

  • UGT isoforms (e.g., UGT1A1, UGT2B7) mediate glucuronidation.

Key Compounds :

  • This compound vs. Tamoxifen N-β-D-glucuronide, Mycophenolic Acid Acyl-β-D-glucuronide.

Findings :

  • UGT Isoforms: Tamoxifen N-β-D-glucuronide is primarily metabolized by UGT1A4, while mycophenolic acid glucuronidation is UGT1A9-dependent . Memantine’s glucuronidation likely involves UGT1A3/1A4, based on its structural similarity to other amine-containing drugs.
  • Enzyme Inhibition : Estradiol-17-glucuronide (E2-GlcA) competitively inhibits β-glucuronidase, a key enzyme in enterohepatic recirculation, whereas N-glucuronides like Memantine-d6 may resist hydrolysis by this enzyme .

Key Compounds :

  • This compound vs. Diosmetin-3-O-β-D-glucuronide , Berberine glucuronides .

Comparison :

  • Therapeutic Activity : Diosmetin-3-O-β-D-glucuronide exhibits anti-inflammatory and antioxidant effects at 2700 pg/mL, a concentration relevant to its parent compound’s clinical dosing . Memantine-d6 itself lacks therapeutic activity but is critical for pharmacokinetic studies.
  • Analytical Utility : Berberine metabolites like jatrorrhizine-3-O-β-D-glucuronide are isolated using preparative HPLC, akin to methods used for Memantine-d6 quantification .

Q & A

Basic Research Questions

Q. How is Memantine-d6 N-β-D-Glucuronide synthesized for use as an analytical reference standard?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using uridine diphosphate glucuronosyltransferase (UGT) isoforms or chemical conjugation with activated glucuronic acid derivatives. Post-synthesis purification is achieved via reversed-phase HPLC, followed by structural confirmation using nuclear magnetic resonance (NMR) (e.g., anomeric proton analysis at δ 5.17–5.22 ppm with J = 7.5 Hz for β-configuration) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of NMR (e.g., 1^1H, 13^13C, and 2D-COSY for glucuronide linkage confirmation) and HRMS is essential. Isotopic patterns from the deuterated (d6) memantine moiety should be verified via MS/MS fragmentation, ensuring a mass shift of +6 Da compared to the non-deuterated form .

Q. How can researchers quantify this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Memantine-d6 itself) is optimal. Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) improves recovery from plasma/urine. Calibration curves should span 1–1000 ng/mL, with validation per FDA guidelines for precision (±15%) and accuracy (85–115%) .

Q. What quality control measures ensure batch-to-batch consistency in this compound reference materials?

  • Methodological Answer : Batch consistency requires orthogonal purity assessments:

  • Chromatographic Purity : ≥95% by HPLC with UV/Vis detection (λ = 254 nm).
  • Isotopic Enrichment : Confirm >99% deuterium incorporation via HRMS.
  • Residual Solvents : Gas chromatography (GC) to ensure compliance with ICH Q3C limits .

Advanced Research Questions

Q. What methodological considerations are critical when investigating the enzymatic stability of this compound in hepatic models?

  • Methodological Answer : Use human liver S9 fractions or recombinant β-glucuronidase to assess hydrolysis kinetics. Incubate the compound at 37°C with NADPH-regenerating systems, and quantify deglucuronidation via LC-MS/MS. Control for pH (optimum: 5.0–6.0) and co-administer inhibitors like saccharic acid 1,4-lactone to confirm enzyme specificity .

Q. How do researchers differentiate between phase II metabolites when this compound co-elutes with other conjugates in chromatographic analysis?

  • Methodological Answer : Employ high-resolution MS (e.g., Q-TOF) to resolve isobaric interferences. Use diagnostic fragments (e.g., m/z 113.024 for glucuronide cleavage) and isotopic signatures (d6 vs. non-deuterated). For sulfates, compare retention times against synthetic standards like genistein-7-sulfate .

Q. What experimental approaches are employed to study the pharmacokinetic interactions between this compound and β-glucuronidase enzymes in vivo?

  • Methodological Answer : Radiolabeled 14^{14}C-Memantine-d6 glucuronide can track systemic distribution in animal models. Combine with β-glucuronidase knockout mice or enzyme inhibitors to assess enterohepatic recirculation. Microdialysis probes in hepatic portals enable real-time metabolite monitoring .

Q. How can researchers address discrepancies in recovery rates during SPE-based extraction of this compound from complex biological samples?

  • Methodological Answer : Optimize pH during sample loading (pH 3.0–4.0 enhances glucuronide retention on anion-exchange sorbents). Compare recovery across sorbents (e.g., C18 vs. polymer-based). Use isotopically labeled internal standards (e.g., Propylthiouracil N-β-D-Glucuronide-d6) to correct for matrix effects .

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